molecular formula C15H12N2 B8533123 4-(1-Indolinyl)benzonitrile

4-(1-Indolinyl)benzonitrile

Cat. No.: B8533123
M. Wt: 220.27 g/mol
InChI Key: SALSLLJXWRBVAS-UHFFFAOYSA-N
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Description

4-(1-Indolinyl)benzonitrile is a synthetic organic compound featuring a benzonitrile group linked to an indoline moiety. This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel heterocyclic compounds. Its potential research applications are believed to include serving as a key precursor or building block in the exploration of biologically active molecules. The precise mechanism of action and specific molecular targets are areas of ongoing investigation. Researchers value this compound for its potential role in probing specific biochemical pathways. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Note: Specific details on the main applications, research value, and mechanism of action for this compound could not be verified from the current search and require input from specialized scientific databases or primary literature.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)benzonitrile

InChI

InChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2

InChI Key

SALSLLJXWRBVAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N

Origin of Product

United States

Advanced Materials for Organic Electronics:the Donor Acceptor Architecture is Fundamental to Organic Electronics. While Carbazole Benzonitrile Derivatives Have Been Investigated As Host Materials for Organic Light Emitting Diodes Oleds , the Potential of Indoline Based Systems Like 4 1 Indolinyl Benzonitrile is Less Explored. Future Research Could Focus On:

Systematic Tuning: Synthesizing a library of derivatives by modifying the indoline (B122111) donor (e.g., adding electron-donating groups) and the benzonitrile (B105546) acceptor to systematically tune the HOMO/LUMO energy levels. This could lead to materials optimized for specific applications, such as organic photovoltaics (OPVs) or field-effect transistors (OFETs).

Through-Space Interactions: Designing oligomers or polymers based on the 4-(1-Indolinyl)benzonitrile monomer to exploit through-space electronic effects, which can lead to materials with strong donor-acceptor characteristics even without explicit donor-acceptor groups on each monomer.

Supramolecular Chemistry and Self Assembly:low Molecular Weight Ict Compounds Are Excellent Building Blocks for Creating Functional, Self Assembled Supramolecular Systems. the Specific Molecular Structure of 4 1 Indolinyl Benzonitrile Could Be Leveraged to Form Well Defined Nanostructures. Unexplored Directions Include:

Stimuli-Responsive Materials: Investigating how external stimuli (e.g., light, temperature, solvent polarity) affect the self-assembly of these molecules and their bulk photophysical properties.

Host-Guest Chemistry: Exploring the use of these molecules as components in host-guest systems, where the binding of an analyte could modulate the ICT process, leading to applications in chemical and biological sensing.

Photocatalysis and Energy Conversion:the Ability of Donor Acceptor Molecules to Generate Charge Separated States Upon Photoexcitation is the Basis for Their Use in Energy Conversion. Research in This Area Could Expand To:

Novel Photocatalysts: Investigating the potential of 4-(1-Indolinyl)benzonitrile and related compounds to act as organic photocatalysts for chemical transformations. Related systems involving palladium nanoparticles on SiC have been used for the hydrogenation of benzonitrile (B105546).

Non-Fullerene Acceptors: Designing and testing new acceptor moieties to replace or complement benzonitrile, guided by computational screening, to create more efficient donor-acceptor pairs for organic solar cells.

Table 2: Potential Future Research Areas for Indoline-Benzonitrile Systems

Research AreaSpecific FocusPotential Application
Organic ElectronicsTuning HOMO/LUMO levels via synthetic modification.OLEDs, OPVs, OFETs.
Supramolecular ChemistryControlled self-assembly into functional nanostructures.Sensors, stimuli-responsive materials.
Medicinal ChemistryDevelopment of environmentally sensitive fluorescent probes.Bioimaging, diagnostics.
PhotocatalysisUse as organic photocatalysts for synthesis.Green chemistry, energy conversion.

Advanced Research Applications and Future Perspectives

Rational Design for Tailored Photophysical Response

The rational design of organic molecules with specific light-absorbing and emitting properties is a cornerstone of modern materials chemistry. For D-A compounds like 4-(1-Indolinyl)benzonitrile, the photophysical response is governed by an electronic transition from a ground state to an excited state, which often possesses significant intramolecular charge transfer (ICT) character. The energy difference between these states, and thus the color of light absorbed and emitted, can be meticulously controlled through synthetic modifications.

Key strategies for tailoring the photophysical response include:

Modulating Donor and Acceptor Strength: Altering the electron-donating capacity of the nitrogen-containing moiety or the electron-withdrawing strength of the cyano-substituted ring can directly tune the HOMO-LUMO energy gap.

Extending π-Conjugation: Introducing additional conjugated systems between the donor and acceptor groups can lower the energy of the electronic transitions, typically leading to a red-shift (longer wavelengths) in both absorption and emission spectra. This approach has been effectively used in other A–D–A systems to reduce the band-gap. mdpi.com

Geometric Constraints: The indolinyl group imposes a more planar and rigid structure compared to a non-cyclic dimethylamino group found in the archetypal D-A molecule 4-(dimethylamino)benzonitrile (B74231) (DMABN). This planarity affects the energy levels of the excited states and the dynamics of charge transfer.

By applying these principles, derivatives can be designed to absorb and fluoresce across the visible spectrum, a critical capability for developing new materials for optoelectronics and sensing. rsc.orgchemrxiv.org The construction of D-A structures guided by theoretical calculations, such as density-functional theory (DFT), allows for the prediction of photophysical properties before synthesis, accelerating the discovery of materials with desired characteristics. nih.gov

Integration into Advanced Functional Materials

The tunable electronic properties of this compound and its derivatives make them promising candidates for integration into a variety of advanced functional materials.

Organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic sensors, rely on materials that can efficiently convert electricity to light or vice versa. The D-A structure is a fundamental design element for such materials. chemrxiv.org In the context of OLEDs, the ability to tune the emission color through rational molecular design is paramount for creating full-color displays. The high fluorescence quantum yields achievable in certain D-A systems are also critical for device efficiency. The rigid indolinyl structure can enhance thermal stability and promote favorable molecular packing in the solid state, which are important considerations for the lifetime and performance of organic electronic devices.

In the field of energy conversion, particularly in organic photovoltaics (solar cells), D-A systems are essential. The fundamental process involves the absorption of light to create an exciton (B1674681) (a bound electron-hole pair), followed by the efficient separation of this pair into free charge carriers. The built-in electronic asymmetry of a D-A molecule facilitates this charge separation process at the interface between donor and acceptor materials. rsc.orgnih.gov Upon photoexcitation, an electron is transferred from the donor (indolinyl) part of the molecule to the acceptor (benzonitrile) part, initiating the charge separation cascade that ultimately generates a photocurrent. Research in this area focuses on optimizing the energy levels of the donor and acceptor components to maximize the efficiency of both light absorption and charge separation. nih.govnih.gov

Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light, enabling applications such as optical switching and frequency conversion. A key requirement for second-order NLO activity is a molecule with a large change in dipole moment between its ground and excited states and a non-centrosymmetric structure. D-A molecules like this compound are excellent candidates due to the substantial charge redistribution that occurs during the ICT process. This leads to a large molecular first hyperpolarizability (β), a measure of second-order NLO response. Organic NLO materials are of great interest for high-speed information processing and telecommunications. tcichemicals.com The design of D-A chromophores is a primary strategy for achieving high NLO performance. nih.govnih.govresearchgate.net

Compound FamilyKey Structural FeatureNLO PropertySignificance
AminobenzonitrilesDonor-π-Acceptor (D-π-A)Large molecular hyperpolarizability (β)The significant change in dipole moment upon photoinduced charge transfer is a primary driver for second- and third-order NLO effects. nih.govresearchgate.net
Quinazolinone DerivativesPush-pull structureEnhanced third-order NLO susceptibility (γ)Introduction of phenylacetylene (B144264) groups to form a push-pull system decreased the molecular energy gap and led to a seven-fold increase in the γ value. researchgate.net
Azobenzene DerivativesExtended π-conjugation and D-π-D architectureHigh two-photon absorption (2PA) cross-sectionExtending the π-system and adding donor groups can increase the 2PA cross-section by an order of magnitude, crucial for NLO applications in materials and biological sciences. nih.gov

Fundamental Insights into Intermolecular and Intramolecular Processes

The study of this compound and its analogs provides deep insights into fundamental photophysical processes. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. From this state, it can undergo an ultrafast intramolecular charge transfer (ICT) to form a new, highly polar excited state. nih.govnih.govresearchgate.net

This ICT process is highly dependent on the molecule's geometry and its interaction with the surrounding environment (intermolecular forces). The most famous model explaining this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model, proposed for the related molecule DMABN. scispace.comarxiv.org The TICT model posits that for charge transfer to be maximized, the donor (amino) group must twist to a conformation perpendicular to the acceptor (benzonitrile) ring in the excited state. arxiv.org

However, studies on molecules with geometrically constrained amino groups, such as the indolinyl group in this compound, have shown that significant charge transfer can occur even in relatively planar geometries. nih.gov This indicates that while twisting can facilitate ICT, it is not an absolute requirement. The process is more generally understood as a transition between two distinct excited state potential energy surfaces (LE and ICT), with the energy barrier and relative stability of these states being influenced by both molecular structure and solvent interactions. nih.govscispace.com

Excited State Dynamics of a Planarized Aminobenzonitrile (NTC6)*
ParameterValueConditionSignificance
Forward ICT Rate (k_a)1.3 x 10¹¹ s⁻¹Diethyl ether, -70 °CDemonstrates extremely rapid charge transfer from the LE to the ICT state. nih.gov
Backward ICT Rate (k_d)5.9 x 10⁹ s⁻¹Diethyl ether, -70 °CThe forward reaction is much faster, indicating the ICT state is thermodynamically favored. nih.gov
ICT State Dipole Moment (μ_e(ICT))~19 DDetermined by solvatochromic shiftA large dipole moment confirms the significant charge separation in the ICT state, comparable to that of DMABN (~17 D). nih.gov
LE State Dipole Moment (μ_e(LE))~10 DFor related non-ICT moleculesProvides a baseline for the dipole moment before extensive charge transfer. nih.gov

*Data for 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), a structurally related planarized aminobenzonitrile that undergoes efficient ICT. nih.gov

Exploration as Advanced Probes and Sensors (Focus on mechanism and spectroscopic response)

The high sensitivity of the ICT state to its local environment makes this compound and related D-A molecules excellent candidates for use as fluorescent probes and sensors. The energy of the highly polar ICT state is strongly stabilized by polar solvents, while the less polar LE state is less affected.

This differential stabilization leads to a phenomenon known as solvatochromism , where the fluorescence emission wavelength is highly dependent on solvent polarity. In nonpolar solvents, emission typically occurs from the higher-energy LE state, resulting in blue or green fluorescence. As solvent polarity increases, the ICT state is stabilized, lowering its energy. This facilitates emission from the ICT state, causing a significant red-shift in the fluorescence spectrum, often appearing as yellow, orange, or red light.

This spectroscopic response allows the molecule to act as a probe for the local polarity of its microenvironment. For example, it can be used to measure the polarity inside a polymer matrix, at the active site of an enzyme, or within a cell membrane. The mechanism of sensing is the direct modulation of the LE and ICT state energies by intermolecular interactions (dipole-dipole forces) with the surrounding medium, which is read out as a change in the color or intensity of the emitted light. The dual fluorescence observed in some D-A systems, where both LE and ICT emission bands are present, can provide a ratiometric output, making the sensor more robust and quantitative. nih.govscispace.com

Emerging Computational Strategies for Complex Molecular Systems

The study of complex molecular systems like this compound, characterized by intramolecular charge transfer (ICT), increasingly relies on sophisticated computational strategies to predict and understand their behavior. These methods are crucial for modeling the effects of the environment and intermolecular interactions, which are vital for applications in optoelectronics and semiconductor devices.

A predominant method in this field is Time-Dependent Density Functional Theory (TD-DFT). TD-DFT has become a popular and powerful tool for calculating the properties of electronically excited states, particularly those related to optical absorption and emission spectra. It is an extension of Density Functional Theory (DFT) that addresses the dynamics of many-body systems in the presence of time-dependent potentials, such as electromagnetic fields. The formal foundation of TD-DFT is the Runge-Gross theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density. This allows for the calculation of excited-state energies and properties with a favorable balance of computational cost and accuracy for many molecular systems.

However, standard TD-DFT has recognized limitations, especially in accurately describing long-range electron transfer and certain charge-transfer excited states due to the self-interaction problem in common density functionals. To address these challenges, researchers are developing and applying more advanced computational techniques. These include:

Advanced Functionals: Development and application of new functionals within DFT and TD-DFT that provide a more accurate description of long-range interactions and charge-transfer phenomena.

Quantum Mechanics/Molecular Mechanics (QM/MM): Hybrid methods that treat the core part of the molecular system with high-level quantum mechanics while the surrounding environment (like a solvent) is modeled with computationally less expensive molecular mechanics. This is particularly useful for studying molecules in complex environments.

Machine Learning and Artificial Intelligence: Emerging strategies involve using machine learning models to predict the properties of donor-acceptor molecules. These models can be trained on large datasets of known molecules to rapidly screen and design new compounds with desired electronic and optical properties, accelerating the discovery of novel materials for applications like organic solar cells.

Modeling of Intersystem Crossing: For complex systems, theoretical-computational methodologies are being developed to describe processes like internal conversion and intersystem crossing. These approaches use atomistic, semiclassical simulations to model the interaction between different electronic states, which is crucial for understanding the complete photophysical behavior of a molecule.

These computational strategies are essential for interpreting experimental data and guiding the design of new donor-acceptor molecules with tailored properties. For instance, DFT calculations are used to optimize the geometry of molecules, while TD-DFT is applied to simulate their absorption spectra and investigate electron transitions. Quantum chemical simulations can predict the localization of frontier molecular orbitals (HOMO and LUMO), providing insight into the charge-transfer mechanism upon photoexcitation.

Table 1: Overview of Computational Strategies for Donor-Acceptor Systems

Computational MethodPrimary ApplicationStrengthsLimitations
Time-Dependent Density Functional Theory (TD-DFT)Calculation of excited-state energies, absorption, and emission spectra.Good balance of cost and accuracy for many systems.Inaccuracies for long-range charge transfer and some excited states.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling systems in complex environments (e.g., solvents).Allows for high-level calculation on a key region while including environmental effects.The boundary between QM and MM regions can introduce artifacts.
Machine Learning (ML) / Artificial Intelligence (AI)High-throughput screening and molecular design of new materials.Rapidly predicts properties for large numbers of molecules.Requires large, high-quality datasets for training; may not capture novel physics.
Semiclassical SimulationsModeling non-radiative processes like intersystem crossing.Can describe complex dynamic processes in large systems.Approximations may be required for quantum effects.

Unexplored Research Directions in Donor-Acceptor Chemistry

The field of donor-acceptor chemistry, particularly involving moieties like indoline (B122111) and benzonitrile (B105546), is rich with potential for new discoveries and applications. The inherent properties of these systems, such as intramolecular charge transfer (ICT), make them prime candidates for a variety of advanced materials. While significant progress has been made, several research avenues remain underexplored.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Indolinyl)benzonitrile and its derivatives?

  • Methodological Answer: The synthesis of this compound derivatives typically involves multi-step organic reactions. Key approaches include:
  • Wittig-type olefination : Reacting 4-formylbenzonitrile with fluorinated ylides to introduce difluorovinyl groups (e.g., as demonstrated for 4-(2,2-Difluorovinyl)benzonitrile) .
  • Nucleophilic substitution : Substituting halogenated benzonitriles with indoline derivatives under basic conditions.
  • Cross-coupling reactions : Using Suzuki-Miyaura or Buchwald-Hartwig couplings to attach heterocyclic moieties (e.g., pyrazole or imidazole groups) .
  • Optimization Note : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, a half-scale Wittig reaction achieved 38% yield with 97% purity via qNMR .

Table 1: Representative Synthetic Routes and Yields

Reaction TypeSubstrateProductYieldPurityReference
Wittig Olefination4-Formylbenzonitrile4-(2,2-Difluorovinyl)benzonitrile38%97%
Nucleophilic Substitution4-BromobenzonitrileThis compound~40%*>90%*[Analogous to [3, 12]]

*Theoretical values based on analogous procedures.

Q. Which spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm nitrile group presence. For example, benzonitrile derivatives show characteristic nitrile carbon signals at ~115-120 ppm in 13^13C NMR .
  • X-ray Crystallography : Determines bond lengths, angles, and spatial arrangements (e.g., used for 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile) .
  • Density Functional Theory (DFT) : Validates vibrational modes and molecular stability. For 4-(3-aminophenyl)benzonitrile, DFT-calculated wavenumbers matched experimental IR data .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., HRMS data for HIV replication inhibitors in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer: Bioactivity discrepancies often arise from structural variations, assay conditions, or purity issues. Strategies include:
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., hydroxyl, methoxy, or halogens) and compare bioactivity. For example, derivatives with 3-hydroxyphenyl groups showed higher HIV inhibition (46% yield) than 4-methoxyphenyl analogs (27% yield) .
  • Assay Standardization : Use consistent cell lines, enzyme concentrations, and controls. For kinase inhibitors, validate binding via ATP-competitive assays .
  • Purity Validation : Employ qNMR or HPLC to ensure >95% purity, as impurities (e.g., unreacted starting materials) may skew results .

Q. What mechanistic insights exist for this compound as a kinase inhibitor?

  • Methodological Answer: Kinase inhibition typically involves:
  • ATP-Binding Pocket Interaction : The nitrile group and aromatic core form hydrogen bonds and hydrophobic interactions with kinase active sites. For 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile, biochemical assays confirmed competitive inhibition with ATP .
  • Selectivity Profiling : Test against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects.
  • Molecular Dynamics Simulations : Model binding stability and residence time (e.g., applied to similar benzonitrile derivatives in ).

Q. How do reaction conditions influence the scalability of this compound synthesis?

  • Methodological Answer: Scalability challenges include yield drop and side reactions. Mitigation strategies:
  • Hazard Analysis : Conduct risk assessments for large-scale reactions (e.g., per OSHA guidelines in ).
  • Solvent Optimization : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., DMF) .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) improve efficiency in cross-coupling reactions .

Table 2: Scalability Comparison for Key Reactions

Reaction ScaleYield (Lab)Yield (Pilot)Key ChallengeSolution
10 mmol45%32%Exothermic side reactionsTemperature control
50 mmol38%25%Catalyst deactivationPd/C recycling

Data Contradiction Analysis

Q. Why do similar this compound derivatives exhibit variable antifungal activity?

  • Methodological Answer: Variations stem from:
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CN) enhance membrane permeability, while bulky groups reduce it .
  • Steric Hindrance : Bulky indoline or cyclopropane groups may obstruct target binding (e.g., as seen in 4-((1-cyclopropyl-1,3-dioxobutan-2-yl)oxy) derivatives ).
  • Assay Variability : Differences in fungal strains or incubation times (e.g., 24h vs. 48h assays) affect MIC values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.